N-Phenyl-2-({2-phenylpyrazolo[1,5-A]pyrazin-4-YL}sulfanyl)acetamide
Description
N-Phenyl-2-({2-phenylpyrazolo[1,5-A]pyrazin-4-YL}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core substituted with a phenyl group at position 2 and a sulfanyl-linked acetamide moiety at position 2. This compound belongs to a broader class of pyrazolo-pyrazine derivatives, which are of interest in medicinal chemistry due to their diverse pharmacological profiles, including enzyme inhibition and receptor targeting .
Properties
IUPAC Name |
N-phenyl-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c25-19(22-16-9-5-2-6-10-16)14-26-20-18-13-17(15-7-3-1-4-8-15)23-24(18)12-11-21-20/h1-13H,14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLZDVLPYFMMCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-Phenyl-2-({2-phenylpyrazolo[1,5-A]pyrazin-4-YL}sulfanyl)acetamide typically involves the reaction of 2-phenylpyrazolo[1,5-a]pyrazine with phenylthioacetic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.
Chemical Reactions Analysis
N-Phenyl-2-({2-phenylpyrazolo[1,5-A]pyrazin-4-YL}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-Phenyl-2-({2-phenylpyrazolo[1,5-A]pyrazin-4-YL}sulfanyl)acetamide involves the reaction of appropriate precursors through established organic synthesis techniques. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry are typically employed to confirm the structure of the synthesized compounds. For example, a related study synthesized substituted pyrazolo derivatives and characterized them using X-ray diffraction analysis, demonstrating the importance of structural confirmation in understanding biological activity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo derivatives, including those similar to this compound. These compounds have shown promising results in inhibiting the growth of various cancer cell lines. For instance, a compound from a related series was found to selectively inhibit the growth of H322 lung cancer cells through apoptosis induction . Furthermore, pyrazole derivatives have been reported to exhibit significant antitumor activity against multiple cancer types, indicating their potential as effective anticancer agents .
Anticonvulsant Activity
In addition to anticancer properties, this compound may possess anticonvulsant activity. A related study synthesized new derivatives and evaluated their efficacy in animal models of epilepsy, demonstrating that modifications in structure can lead to enhanced anticonvulsant effects . This suggests that compounds with similar frameworks could be explored for their potential in treating seizure disorders.
Case Studies and Research Findings
- Antitumor Activity : A study involving pyrazole derivatives demonstrated that specific compounds induced significant apoptosis in cancer cells with mutated p53 genes. The research indicated that structural modifications could enhance potency and selectivity against specific cancer types .
- Anticonvulsant Evaluation : Another investigation focused on synthesizing N-phenyl derivatives and assessing their anticonvulsant properties. The findings revealed that certain modifications led to improved efficacy in reducing seizure frequency in animal models .
- Mechanistic Insights : Research has provided insights into the mechanisms by which pyrazole derivatives exert their biological effects. For example, studies have shown that these compounds can interact with cellular pathways involved in apoptosis and cell cycle regulation, which are critical for their anticancer activity .
Comparative Data Table
Mechanism of Action
The mechanism of action of N-Phenyl-2-({2-phenylpyrazolo[1,5-A]pyrazin-4-YL}sulfanyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. This inhibition can lead to alterations in cellular processes, such as cell cycle progression and apoptosis .
Comparison with Similar Compounds
Substituent Variations on the Pyrazolo-Pyrazine Core
- N-(5-Chloro-2-methylphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanyl]acetamide (): Differs by having a 5-chloro-2-methylphenyl group on the acetamide nitrogen.
2-{[2-(4-Methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide () :
Incorporates a trifluoromethyl group on the acetamide’s phenyl ring. The electron-withdrawing CF₃ group likely increases resistance to oxidative metabolism, extending half-life in vivo .N-(4-Ethylphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanyl]acetamide (G420-0049, ) :
Features a 4-ethylphenyl group on the pyrazolo-pyrazine core. The ethyl substituent may enhance hydrophobic interactions in target binding .
Pyrazolo-Pyrimidine Analogues
- F-DPA and DPA-714 () :
These compounds replace the pyrazine ring with a pyrimidine core. For example, DPA-714 contains a 4-(2-fluoroethoxy)phenyl group, optimizing it for radiopharmaceutical applications (e.g., TSPO imaging). The pyrimidine core alters electron distribution, affecting binding affinity to targets like translocator protein (TSPO) .
Analogues with Different Heterocyclic Cores
1,3,4-Oxadiazole Derivatives ()
- N-Phenylethyl-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8d, ): Replaces pyrazolo-pyrazine with a 1,3,4-oxadiazole ring. Reported bioactivities include LOX inhibition (IC₅₀ = 12.3 µM) .
Pyrazolo[1,5-a]pyrimidine Derivatives ()
- N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide () : The pyrimidine core and bromo substituent may enhance halogen bonding in crystallographic studies, as validated by SHELXL refinements .
Biological Activity
N-Phenyl-2-({2-phenylpyrazolo[1,5-A]pyrazin-4-YL}sulfanyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, highlighting significant findings from recent research.
Synthesis of this compound
The synthesis of this compound typically involves a multi-step reaction process, where key intermediates are formed through the reaction of phenylpyrazole derivatives with various acetamides. The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrazolo compounds exhibit notable anticancer activity. For instance, a related compound, 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione, has shown selective inhibition against various cancer cell lines including H322 lung cancer cells, with mechanisms involving apoptosis induction .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin | H322 | 4.2 | Induces apoptosis |
| N-(substituted phenyl)-2-chloroacetamides | MCF7 | 1.88 | CDK2 inhibition |
| 3-(Biphenyl-2-yl)-5-(4-methoxyphenyl)-1H-pyrazole | NCI-H460 | 0.67 | Cell cycle arrest |
Anticonvulsant Activity
In addition to anticancer properties, N-phenyl derivatives have been evaluated for their anticonvulsant effects. Studies indicate that certain derivatives exhibit significant activity in maximal electroshock (MES) models and pentylenetetrazole-induced seizures in animal models. For example, specific analogs showed effective binding to neuronal voltage-sensitive sodium channels .
Table 2: Anticonvulsant Activity of Selected Derivatives
| Compound Name | Model | Activity Level |
|---|---|---|
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | MES | Positive |
| 3-(trifluoromethyl)anilide derivatives | 6-Hz model | Moderate |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Many pyrazolo derivatives induce cell death through apoptosis by activating caspase pathways.
- CDK Inhibition : Compounds demonstrate the ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
- Sodium Channel Modulation : Certain derivatives affect neuronal sodium channels, thus influencing seizure activity.
Case Studies and Research Findings
Several case studies have illustrated the promising biological activities of compounds related to this compound:
- Anticancer Efficacy : A study found that a derivative inhibited H322 cell growth through apoptosis induction with an IC50 value significantly lower than standard chemotherapeutics .
- Anticonvulsant Screening : Another investigation revealed that certain analogs not only showed efficacy in MES models but also had minimal neurotoxicity as assessed by rotarod tests .
Q & A
Q. How to address inconsistencies in crystallographic refinement metrics (e.g., R-factor vs. electron density maps)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
